2-cloro-N-(4-cloro-3-nitrofenil)acetamida

Descripción general

Descripción

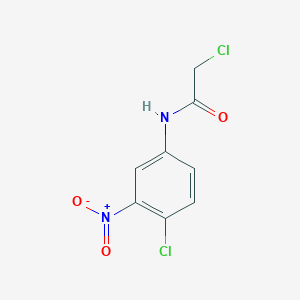

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2N2O3 It is a derivative of acetanilide, characterized by the presence of chloro and nitro substituents on the phenyl ring

Aplicaciones Científicas De Investigación

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential antibacterial and antifungal activities.

Material Science: Used in the development of novel materials with specific electronic or optical properties.

Biological Studies: Investigated for its potential as a biochemical probe to study enzyme interactions and inhibition mechanisms.

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein . This protein plays a crucial role in the synthesis of the bacterial cell wall, making it an important target for antibacterial agents .

Mode of Action

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide interacts with its target by stabilizing the molecule in the target enzyme at the site . The presence of the chloro atom in the molecule is responsible for improving this activity . The compound possibly acts on the penicillin-binding protein, promoting cell lysis .

Biochemical Pathways

It is known that the compound interferes with the function of the penicillin-binding protein, which is involved in the synthesis of the bacterial cell wall . This disruption can lead to cell lysis and death .

Pharmacokinetics

The substance has shown an excellent pharmacokinetic profile, indicating good parameters for oral use .

Result of Action

The molecular and cellular effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide’s action include the disruption of the bacterial cell wall synthesis, leading to cell lysis and death . This makes the compound a potential candidate for the development of new antibacterial drugs .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins

Cellular Effects

The effects of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide on cells are complex and multifaceted. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide typically involves the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve efficient production .

Análisis De Reacciones Químicas

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or thiourea in polar solvents.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted amides or thioamides.

Reduction: Formation of 2-chloro-N-(4-chloro-3-aminophenyl)acetamide.

Hydrolysis: Formation of 4-chloro-3-nitroaniline and chloroacetic acid.

Comparación Con Compuestos Similares

Similar Compounds

- 2-chloro-N-(4-nitrophenyl)acetamide

- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide

- 2-chloro-N-(4-bromo-3-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

Actividad Biológica

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in antibacterial research.

Chemical Structure and Properties

The compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity. Its structure can be represented as follows:

Target Enzyme: The primary target of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is the penicillin-binding protein (PBP), crucial for bacterial cell wall synthesis.

Mode of Action: The compound stabilizes the PBP enzyme at the binding site, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death .

Biochemical Pathways: It interferes with various cellular functions by impacting cell signaling pathways and gene expression, suggesting a multifaceted role in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide indicates favorable parameters for oral administration. Studies have shown that it exhibits good absorption and distribution characteristics within biological systems .

Antibacterial Activity

Recent studies have demonstrated that 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to assess its efficacy:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| A1 | X | Klebsiella pneumoniae |

| A2 | Y | Klebsiella pneumoniae |

Where A1 is N-(4-fluoro-3-nitrophenyl)acetamide and A2 is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The presence of the chloro group in A2 significantly enhances its antibacterial properties compared to A1 .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide has a low cytotoxic profile, making it a promising candidate for further development as an antibacterial agent. The compound's safety profile suggests it may be suitable for in vivo studies .

Research Applications

The compound serves multiple roles in scientific research:

- Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with potential antibacterial and antifungal properties.

- Material Science: In developing novel materials with specific electronic or optical properties.

- Biological Studies: Used as a biochemical probe to study enzyme interactions and inhibition mechanisms .

Case Studies

One study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this compound could inhibit bacterial growth effectively while maintaining low toxicity levels. This study supports the potential use of this compound in treating infections caused by resistant strains of bacteria .

Propiedades

IUPAC Name |

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPYLYIONLWUPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30366186 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196935-03-2 | |

| Record name | 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30366186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.